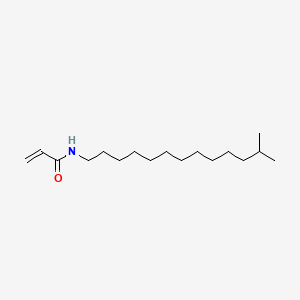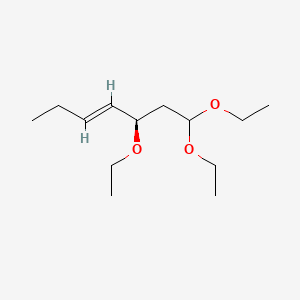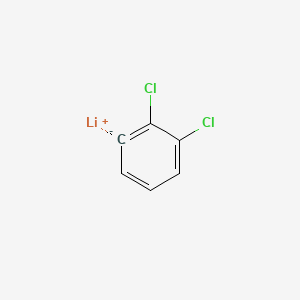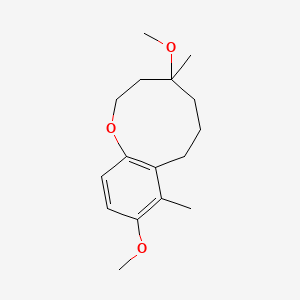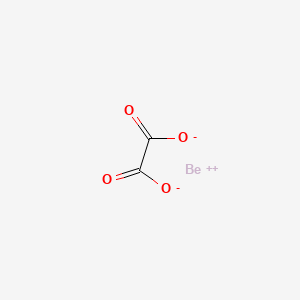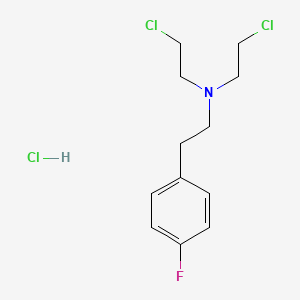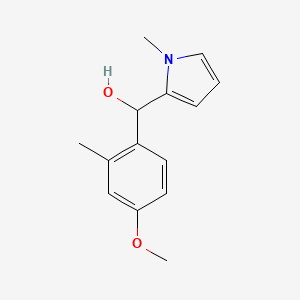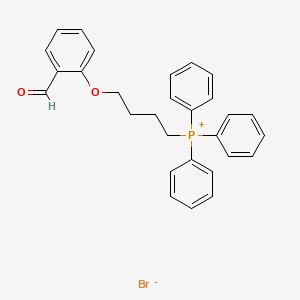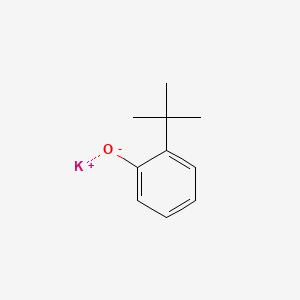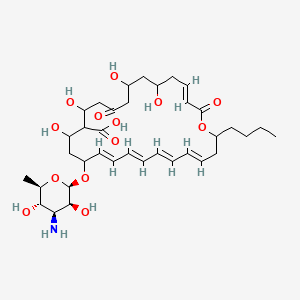
Arenomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arenomycin B is a polyenic antibiotic produced by certain species of the genus Streptomyces It is known for its potent antifungal properties and is part of a larger family of polyene antibiotics, which are characterized by their multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arenomycin B is typically isolated from cultures of Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The specific conditions for the synthesis include maintaining an optimal temperature and pH to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully controlled. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Arenomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the polyene chain, potentially affecting the compound’s antifungal properties.
Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Arenomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyene antibiotics and their chemical properties.
Biology: Investigated for its role in microbial interactions and its effects on fungal cell membranes.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by resistant fungal strains.
Industry: Utilized in the development of new antifungal formulations and as a reference standard in quality control processes.
Mecanismo De Acción
Arenomycin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets include ergosterol and other sterols in the fungal membrane, and the pathways involved are those related to membrane integrity and function.
Comparación Con Compuestos Similares
Nystatin: Another polyene antibiotic with similar antifungal properties.
Amphotericin B: Known for its broad-spectrum antifungal activity.
Candicidin: A polyene antibiotic with a similar mechanism of action.
Comparison: Arenomycin B is unique in its specific binding affinity and spectrum of activity. Compared to Nystatin and Amphotericin B, this compound may have different pharmacokinetic properties and toxicity profiles. Its uniqueness lies in its specific structural features and the particular species of Streptomyces that produce it.
Propiedades
Número CAS |
51449-09-3 |
|---|---|
Fórmula molecular |
C36H55NO13 |
Peso molecular |
709.8 g/mol |
Nombre IUPAC |
(3E,17E,19E,21E,23E)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-26-butyl-6,8,12,14-tetrahydroxy-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21,23-pentaene-13-carboxylic acid |
InChI |
InChI=1S/C36H55NO13/c1-3-4-14-26-15-10-8-6-5-7-9-11-16-27(50-36-34(45)32(37)33(44)22(2)48-36)21-29(42)31(35(46)47)28(41)20-25(40)19-24(39)18-23(38)13-12-17-30(43)49-26/h5-12,16-17,22-24,26-29,31-34,36,38-39,41-42,44-45H,3-4,13-15,18-21,37H2,1-2H3,(H,46,47)/b6-5+,9-7+,10-8+,16-11+,17-12+/t22-,23?,24?,26?,27?,28?,29?,31?,32+,33-,34+,36+/m1/s1 |
Clave InChI |
MSOPDTBFLIZROC-IJIQPUFTSA-N |
SMILES isomérico |
CCCCC1C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CC(C/C=C/C(=O)O1)O)O)O)C(=O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N)O |
SMILES canónico |
CCCCC1CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC=CC(=O)O1)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


